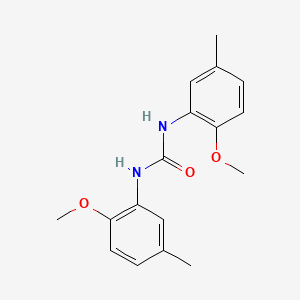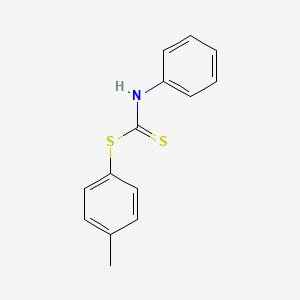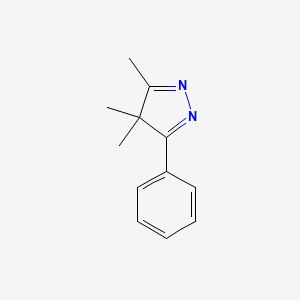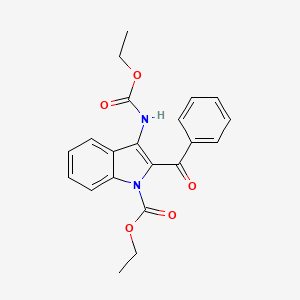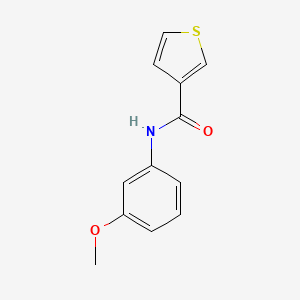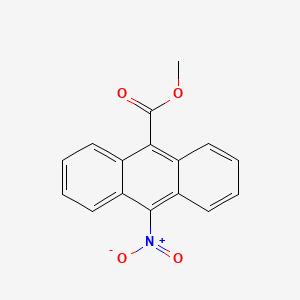
Methyl 10-nitro-9-anthracenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-nitro-9-anthracenecarboxylate is an organic compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both nitro and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-nitro-9-anthracenecarboxylate typically involves the nitration of methyl 9-anthracenecarboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 10-position of the anthracene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 10-nitro-9-anthracenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 10-amino-9-anthracenecarboxylate.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Anthraquinone derivatives or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Methyl 10-nitro-9-anthracenecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the development of organic electronic materials, such
Eigenschaften
CAS-Nummer |
79693-14-4 |
|---|---|
Molekularformel |
C16H11NO4 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
methyl 10-nitroanthracene-9-carboxylate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(18)14-10-6-2-4-8-12(10)15(17(19)20)13-9-5-3-7-11(13)14/h2-9H,1H3 |
InChI-Schlüssel |
YSHFHBRPADLINZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


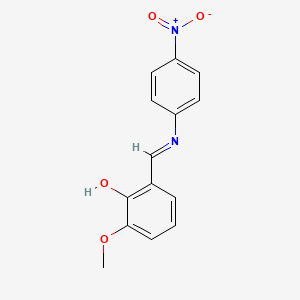
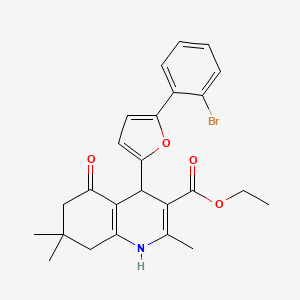

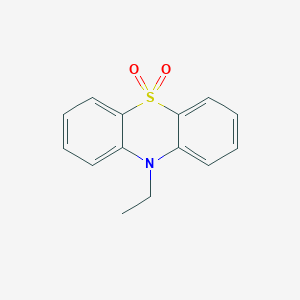


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

